molecular formula C11H13BrClNO B1454523 N-(3-bromo-4-methylphenyl)-4-chlorobutanamide CAS No. 1226313-04-7

N-(3-bromo-4-methylphenyl)-4-chlorobutanamide

Cat. No.: B1454523
CAS No.: 1226313-04-7
M. Wt: 290.58 g/mol
InChI Key: OKADXQAWEDCFOP-UHFFFAOYSA-N
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Description

N-(3-bromo-4-methylphenyl)-4-chlorobutanamide is an organic compound that belongs to the class of amides It features a bromine atom at the 3-position and a methyl group at the 4-position on the phenyl ring, along with a chlorobutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-4-methylphenyl)-4-chlorobutanamide typically involves the reaction of 3-bromo-4-methylaniline with 4-chlorobutyryl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, automated systems for reagent addition, and more rigorous control of reaction conditions to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-4-methylphenyl)-4-chlorobutanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The amide group can be reduced to an amine.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4).

Major Products

    Substitution: Derivatives with different substituents on the phenyl ring.

    Reduction: Corresponding amine derivatives.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-bromo-4-methylphenyl)-4-chlorobutanamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular targets and pathways involved would be specific to the compound’s structure and the nature of its interactions with these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromo-4-methylphenyl)-4-methylbutanamide
  • N-(3-chloro-4-methylphenyl)-4-chlorobutanamide
  • N-(3-bromo-4-methylphenyl)-4-fluorobutanamide

Uniqueness

N-(3-bromo-4-methylphenyl)-4-chlorobutanamide is unique due to the specific combination of substituents on the phenyl ring and the butanamide moiety. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-(3-bromo-4-methylphenyl)-4-chlorobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO/c1-8-4-5-9(7-10(8)12)14-11(15)3-2-6-13/h4-5,7H,2-3,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKADXQAWEDCFOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCCCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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